Cas no 3482-14-2 (Isoquinolin-8-ol)

Isoquinolin-8-ol is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxyl group at the 8-position. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic system and functional group reactivity enable versatile applications, including coordination chemistry and catalysis. The compound exhibits potential as a ligand for metal complexes due to its chelating ability, enhancing stability in catalytic processes. Additionally, its derivatization potential allows for tailored modifications in drug discovery. Isoquinolin-8-ol is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage are recommended to maintain its stability.
Isoquinolin-8-ol structure
Isoquinolin-8-ol structure
商品名:Isoquinolin-8-ol
CAS番号:3482-14-2
MF:C9H7NO
メガワット:145.1580
MDL:MFCD00661583
CID:44205
PubChem ID:135441711

Isoquinolin-8-ol 化学的及び物理的性質

名前と識別子

    • Isoquinolin-8-ol
    • 8-Isoquinolinol
    • 8-Hydroxyisoquinoline
    • 2H-isoquinolin-8-one
    • 8-Hydroxy-isoquinoline
    • 8(2H)-Isoquinolinone
    • isoquinolin-8-one
    • NSC400234
    • PubChem6253
    • ZIXWTPREILQLAC-UHFFFAOYSA-N
    • 8-hydroxyisoquinoline, AldrichCPR
    • SBB086406
    • AB06640
    • SY021171
    • ST2413168
    • AB0038049
    • 4C
    • J-019772
    • AKOS015897068
    • AKOS006345463
    • NSC-400234
    • PS-6082
    • F13966
    • FT-0654082
    • MFCD00661583
    • DTXSID90322021
    • J-521580
    • CS-W005353
    • SCHEMBL276528
    • NoName_815
    • EN300-219966
    • 72J7CX8ZET
    • SCHEMBL6192864
    • A6109
    • 3482-14-2
    • DTXSID50901679
    • isoquinoline, 8-hydroxy-
    • AG-777/25006398
    • DB-029392
    • MDL: MFCD00661583
    • インチ: 1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
    • InChIKey: ZIXWTPREILQLAC-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])N=C([H])C=21

計算された属性

  • せいみつぶんしりょう: 145.052764g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 145.052764g/mol
  • 単一同位体質量: 145.052764g/mol
  • 水素結合トポロジー分子極性表面積: 33.1Ų
  • 重原子数: 11
  • 複雑さ: 138
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: 1.23
  • ふってん: 332°C at 760 mmHg
  • フラッシュポイント: 213.2 °C
  • 屈折率: 1.691
  • PSA: 33.12000
  • LogP: 1.94040

Isoquinolin-8-ol セキュリティ情報

Isoquinolin-8-ol 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isoquinolin-8-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D152360-1g
Isoquinolin-8-ol
3482-14-2 97%
1g
$160 2024-05-23
eNovation Chemicals LLC
Y1126753-5g
Isoquinolin-8-ol
3482-14-2 95%
5g
$290 2024-07-28
eNovation Chemicals LLC
Y1050029-100g
8-Isoquinolinol
3482-14-2 98%
100g
$2185 2023-09-04
Enamine
EN300-219966-0.05g
isoquinolin-8-ol
3482-14-2 95%
0.05g
$26.0 2023-09-16
Enamine
EN300-219966-0.25g
isoquinolin-8-ol
3482-14-2 95%
0.25g
$57.0 2023-09-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0189-25g
Isoquinolin-8-ol
3482-14-2 95%
25g
¥7694.67 2025-01-20
eNovation Chemicals LLC
Y1209089-5G
isoquinolin-8-ol
3482-14-2 97%
5g
$155 2024-07-21
Ambeed
A126341-10g
Isoquinolin-8-ol
3482-14-2 98%
10g
$203.0 2025-03-18
eNovation Chemicals LLC
D911883-25g
8-Hydroxyisoquinoline
3482-14-2 95%
25g
$1055 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1410-1G
isoquinolin-8-ol
3482-14-2 97%
1g
¥ 488.00 2023-04-13

Isoquinolin-8-ol 合成方法

Isoquinolin-8-ol 関連文献

Isoquinolin-8-olに関する追加情報

Recent Advances in the Study of Isoquinolin-8-ol (CAS: 3482-14-2) and Its Applications in Chemobiological Medicine

Isoquinolin-8-ol (CAS: 3482-14-2) has recently emerged as a compound of significant interest in the field of chemobiological medicine. This heterocyclic compound, characterized by its isoquinoline backbone and hydroxyl group at the 8-position, has demonstrated promising pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential therapeutic applications. This research brief consolidates the latest findings on Isoquinolin-8-ol, providing a comprehensive overview of its current status in drug discovery and development.

One of the key areas of investigation has been the antimicrobial potential of Isoquinolin-8-ol. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. Furthermore, Isoquinolin-8-ol showed synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjunct therapy for resistant infections.

In the realm of oncology, Isoquinolin-8-ol has garnered attention for its anticancer properties. Recent in vitro and in vivo studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly those associated with breast and lung cancers. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified that Isoquinolin-8-ol acts as a selective inhibitor of protein kinase C (PKC) isoforms, which play crucial roles in cancer cell proliferation and survival. The compound's unique structural features enable it to bind to the ATP-binding site of PKC, thereby blocking its activity and triggering cancer cell death.

The anti-inflammatory potential of Isoquinolin-8-ol has also been a subject of recent research. A study published in European Journal of Pharmacology (2023) reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Molecular docking studies suggested that Isoquinolin-8-ol interacts with the NF-κB signaling pathway, a central regulator of inflammatory responses. These findings position Isoquinolin-8-ol as a potential lead compound for the development of novel anti-inflammatory agents.

From a chemical synthesis perspective, recent advancements have focused on improving the yield and purity of Isoquinolin-8-ol. A 2024 publication in Organic Process Research & Development described a novel catalytic system that enables the efficient synthesis of Isoquinolin-8-ol derivatives with high enantioselectivity. This methodological breakthrough has opened new avenues for structure-activity relationship (SAR) studies, allowing researchers to explore modifications that could enhance the compound's pharmacological profile.

Despite these promising developments, challenges remain in the clinical translation of Isoquinolin-8-ol. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism, which may limit its therapeutic efficacy. Current research efforts are directed at developing prodrug formulations and nano-delivery systems to overcome these limitations. Additionally, comprehensive toxicity studies are underway to ensure the safety profile of Isoquinolin-8-ol for potential human applications.

In conclusion, Isoquinolin-8-ol (CAS: 3482-14-2) represents a versatile scaffold with multiple therapeutic applications in chemobiological medicine. The compound's diverse biological activities, coupled with recent synthetic advancements, make it a compelling subject for ongoing research. Future studies should focus on optimizing its drug-like properties, elucidating its molecular targets with greater precision, and advancing its development through preclinical and clinical trials. As our understanding of this compound continues to grow, Isoquinolin-8-ol may well emerge as a valuable addition to the pharmacopeia of modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:3482-14-2)Isoquinolin-8-ol
A6109
清らかである:99%/99%
はかる:10g/25g
価格 ($):166.0/389.0